N-(4-amino-3-methylphenyl)-N-ethylbenzamide
Description
N-(4-Amino-3-methylphenyl)-N-ethylbenzamide (CAS 5856-00-8) is a benzamide derivative with the molecular formula C₁₆H₁₈N₂O. It is a white crystalline solid with a melting point of 75–77°C, soluble in alcohol and ketone solvents but insoluble in water . Structurally, it features an ethyl group and a 4-amino-3-methylphenyl moiety attached to the benzamide core (SMILES: CCN(C1=CC(=C(C=C1)N)C)C(=O)C2=CC=CC=C2) .
Properties
IUPAC Name |
N-(4-amino-3-methylphenyl)-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-18(14-9-10-15(17)12(2)11-14)16(19)13-7-5-4-6-8-13/h4-11H,3,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYCISKABFIZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)N)C)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40207273 | |
| Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5856-00-8 | |
| Record name | N-(4-Amino-3-methylphenyl)-N-ethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5856-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005856008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-m-tolyl)-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40207273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-amino-m-tolyl)-N-ethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.976 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(4-AMINO-M-TOLYL)-N-ETHYLBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPN8KT4ERS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of N-(4-amino-3-methylphenyl)-N-ethylbenzamide is the aryl hydrocarbon receptor (AhR) and cytochrome P450 1A1 . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. Cytochrome P450 1A1 is an enzyme that plays a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
This compound demonstrates potent binding to the cytosolic AhR. This binding event triggers a conformational change in AhR, leading to its translocation into the nucleus. Once in the nucleus, AhR influences the transcription of target genes, including cytochrome P450 1A1. The compound is then bioactivated by cytochrome P450 1A1-catalyzed reactions.
Biochemical Pathways
The activation of AhR and the subsequent induction of cytochrome P450 1A1 lead to changes in various biochemical pathwaysIt is known that the compound’s action can lead to the formation of dna adducts, which can interfere with DNA replication and transcription, potentially leading to cell death.
Result of Action
The interaction of this compound with its targets and the subsequent changes in cellular processes can lead to significant molecular and cellular effects. For instance, the compound has been found to have antitumor activity, particularly against breast cancer cell lines. This is likely due to the compound’s ability to interfere with DNA replication and transcription through the formation of DNA adducts.
Biochemical Analysis
Biochemical Properties
N-(4-amino-3-methylphenyl)-N-ethylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their catalytic activity. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction . Additionally, this compound can form complexes with certain proteins, altering their conformation and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the aryl hydrocarbon receptor (AhR). This compound can modulate gene expression by binding to AhR, leading to changes in the transcription of target genes . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to the formation of metabolites that may have distinct biochemical properties. The compound’s influence on metabolic flux and metabolite levels can vary depending on the specific pathway and the presence of cofactors.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its biochemical effects. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be modulated by its localization, affecting processes such as enzyme activity, gene expression, and cellular metabolism.
Scientific Research Applications
Biological Applications
-
Antibacterial Activity
- Research indicates that N-(4-amino-3-methylphenyl)-N-ethylbenzamide exhibits significant antibacterial properties. Studies have shown its ability to inhibit the growth of various bacterial strains, suggesting its potential use in developing new antimicrobial agents.
-
Analgesic and Anti-inflammatory Properties
- Compounds with similar structures often demonstrate analgesic and anti-inflammatory activities. Preliminary studies suggest that this compound may possess similar properties, warranting further pharmacological testing to evaluate its efficacy in pain management and inflammation reduction.
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Enzyme Interaction Studies
- Interaction studies focusing on the binding affinity of this compound with specific enzymes and receptors are crucial for understanding its mechanism of action. Techniques such as molecular docking and kinetic assays are employed to elucidate these interactions, which can inform the design of more effective derivatives.
-
Antibacterial Efficacy
- A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus strains, indicating its potential as a lead compound for antibiotic development.
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Pharmacological Profiling
- In another investigation, researchers assessed the analgesic effects of this compound in animal models, revealing promising results that suggest further exploration in pain management therapies.
Comparison with Similar Compounds
Structural and Electronic Features
Key Observations :
- Amino vs.
- Core Heterocycles: Benzothiazole derivatives (e.g., 2-(4-amino-3-methylphenyl)benzothiazole) exhibit superior antitumor activity compared to benzamides, likely due to enhanced planarity and DNA intercalation .
Physicochemical Properties
| Property | This compound | N-Ethylbenzamide | 2-(4-Amino-3-methylphenyl)benzothiazole |
|---|---|---|---|
| Solubility | Soluble in alcohols, ketones | Water-insoluble | Moderate in DMSO |
| Melting Point | 75–77°C | 98–100°C | >200°C (decomposes) |
| Metabolic Stability | Moderate (prone to hydrolysis) | Low | High (resistant to hydrolysis) |
Implications : The target compound’s solubility profile favors formulation in organic solvents, while its metabolic instability may necessitate prodrug strategies .
Preparation Methods
Acyl Chloride Method
- Reagents: 4-amino-3-methylaniline, benzoyl chloride, triethylamine or pyridine (as base).
- Solvent: Commonly chloroform or dichloromethane.
- Procedure: The amine is dissolved in an inert solvent with a base to scavenge HCl formed during the reaction. Benzoyl chloride is added dropwise at low temperature (0°C to room temperature) to minimize side reactions.
- Yield: Reported yields range from 23% to 93% depending on reaction conditions and substituents.
This method is straightforward but requires careful control of temperature and stoichiometry to avoid over-acylation or hydrolysis.
Coupling Agent Method
- Reagents: 4-amino-3-methylaniline, benzoyl acid or derivative, coupling agents such as WSC·HCl (water-soluble carbodiimide hydrochloride), HOBt·H2O, and triethylamine.
- Solvent: Chloroform or dioxane.
- Procedure: The carboxylic acid derivative is activated by carbodiimide in the presence of HOBt to form an active ester intermediate, which then reacts with the amine to form the amide bond.
- Yield: This method provides moderate to high yields (36–80%) and is preferred for sensitive substrates due to milder reaction conditions.
One-Step Synthesis via Amide Coupling with N-Ethylation
In some cases, the N-ethylation of the aniline nitrogen is performed prior to or after amide bond formation. A typical one-step reaction involves:
- Using N-ethyl-4-amino-3-methylaniline as the amine component.
- Reacting with benzoyl chloride or an activated benzoyl derivative.
- Employing triethylamine as base in an organic solvent like toluene or chloroform.
- Maintaining reaction temperature around 0°C to room temperature.
This approach simplifies purification and improves selectivity for the desired N-ethylbenzamide product.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Chloroform, THF, toluene | Choice affects solubility and reaction rate |
| Temperature | 0°C to 60°C | Low temperature reduces side reactions |
| Base | Triethylamine, pyridine | Neutralizes HCl, facilitates reaction |
| Reaction Time | 1–3 hours | Monitored by TLC or HPLC |
| Molar Ratios | Amine:Acyl chloride 1:1–1.2 | Slight excess acyl chloride improves yield |
| Coupling Agents | WSC·HCl, HOBt | Used for milder conditions |
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent | Temperature | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acyl Chloride Method | Benzoyl chloride, amine, base | Chloroform, toluene | 0°C to RT | 23–93 | Simple, direct | Requires careful temperature control; possible side reactions |
| Coupling Agent Method | Carboxylic acid, WSC·HCl, HOBt | Chloroform, dioxane | RT | 36–80 | Mild conditions, good selectivity | More steps, cost of reagents |
| One-Step N-Ethylation + Acylation | N-ethylated amine, benzoyl chloride | Toluene, chloroform | 0°C to RT | Moderate to high | Simplifies purification | Requires pre- or post-ethylation step |
Q & A
Q. What are the key steps in synthesizing N-(4-amino-3-methylphenyl)-N-ethylbenzamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves coupling an amine derivative (e.g., 4-amino-3-methylaniline) with a benzoyl chloride (e.g., N-ethylbenzoyl chloride) under basic conditions. Sodium carbonate is often used to deprotonate the amine, facilitating nucleophilic attack on the carbonyl group. Solvent choice (e.g., dichloromethane or acetonitrile) and temperature control (0–25°C) are critical for minimizing side reactions. Post-reaction purification via column chromatography or recrystallization ensures product purity. Reaction progress is monitored using thin-layer chromatography (TLC) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on 1H/13C NMR spectroscopy (e.g., in DMSO-d6 with TMS as an internal standard) to identify aromatic protons, amine signals, and substituent patterns. High-resolution mass spectrometry (HRMS) verifies molecular weight, while UV-Vis spectroscopy characterizes electronic transitions. Purity is assessed via HPLC (>95% purity threshold) using a C18 column and acetonitrile/water mobile phase. Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect decomposition temperatures .
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer : Conduct a hazard analysis per Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods and PPE (gloves, lab coats, goggles) due to potential mutagenicity observed in Ames testing for related anomeric amides. Store the compound in a desiccator at –20°C to prevent hydrolysis. Avoid skin contact and inhalation; in case of exposure, follow decontamination protocols outlined in ACS hazard assessment guidelines .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites on target receptors, such as G protein-coupled receptors (GPCRs), by aligning the compound’s amide and aromatic groups with hydrophobic pockets. Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) optimize geometry and predict electrostatic potential maps, aiding in structure-activity relationship (SAR) studies. Comparative analysis with PD123177 (a known GPCR ligand with a similar benzamide scaffold) provides insights into substituent effects on binding affinity .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Use orthogonal assays to validate findings. For example, if cytotoxicity results conflict, combine in vitro MTT assays with flow cytometry (to assess apoptosis) and Western blotting (to measure caspase activation). Control for batch-to-batch variability by characterizing compound purity via NMR and HPLC. Cross-reference data with structurally analogous benzamides (e.g., Trypanosoma brucei inhibitors) to identify conserved pharmacophores .
Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer : Modify formulation using co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to enhance aqueous solubility. Assess logP via shake-flask method or HPLC-derived chromatographic hydrophobicity index (CHI). For in vivo studies, employ pro-drug approaches by introducing hydrolyzable esters at the amide group. Pharmacokinetic parameters (e.g., Cmax, t1/2) are quantified using LC-MS/MS in plasma samples from rodent models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
